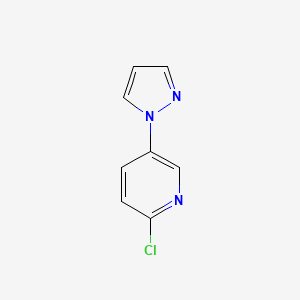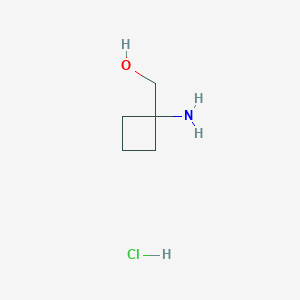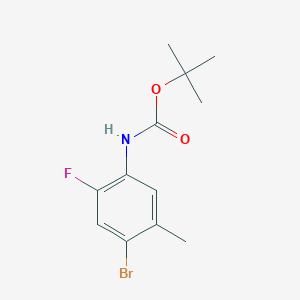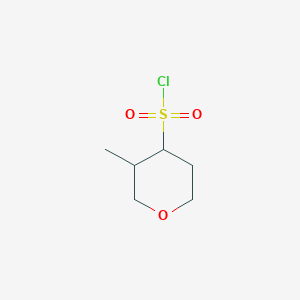
2-chloro-5-(1H-pyrazol-1-yl)pyridine
説明
“2-chloro-5-(1H-pyrazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6ClN3. It is a member of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be achieved through various methods. One such method involves a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring attached to a pyridine ring via a nitrogen atom. The pyrazole ring is a five-membered heterocycle that consists of three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions due to the presence of reactive sites on both the pyrazole and pyridine rings. For instance, it can participate in Rhodium (III)-catalyzed C–H bond functionalization reactions with internal alkynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 110-111 degrees Celsius .
科学的研究の応用
Photoinduced Tautomerization 2-Chloro-5-(1H-pyrazol-1-yl)pyridine and its derivatives exhibit interesting photochemical properties. For instance, studies on similar compounds like 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives have shown the ability for excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are significant for the development of luminescent materials and in understanding proton transfer mechanisms (Vetokhina et al., 2012).
Synthesis and Structural Studies Compounds related to this compound, such as its hydroxy and acetoxy analogs, have been synthesized and characterized, providing insights into their molecular structure and properties. These studies are foundational for developing new materials with specific optical or chemical properties (Shen et al., 2012).
Coordination Chemistry and Biological Sensing Derivatives of this compound have been utilized in coordination chemistry, particularly with lanthanides, to create luminescent compounds for biological sensing. The unique properties of these compounds make them suitable for developing sensitive and selective sensors (Halcrow, 2005).
Catalysis and Polymerization Various pyrazole-pyridine ligands, including those similar to this compound, have been explored for their catalytic properties, particularly in ethylene oligomerization. The structure of these compounds influences their catalytic behavior, offering potential applications in industrial polymer production (Nyamato et al., 2014).
作用機序
Target of Action
Pyrazole-bearing compounds, which include 2-chloro-5-(1h-pyrazol-1-yl)pyridine, are known for their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole compounds can undergo various reactions, such as electrophilic attack at carbon-3 , which may contribute to their biological activity.
Biochemical Pathways
It’s known that pyrazole compounds can undergo c–h bond functionalization , which may affect various biochemical pathways.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
It’s known that the compound is light sensitive and incompatible with oxidizing agents and heat .
将来の方向性
The future directions for the study and application of “2-chloro-5-(1H-pyrazol-1-yl)pyridine” and its derivatives are promising. Their diverse pharmacological activities make them attractive targets for the development of new drugs . Furthermore, their chemical reactivity offers opportunities for the synthesis of novel compounds with potential applications in various fields .
生化学分析
Biochemical Properties
2-Chloro-5-(1H-pyrazol-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been studied for its ability to act as a ligand in coordination chemistry, forming complexes with metal ions such as copper and rhodium . These interactions can modulate the catalytic activity of metalloenzymes, impacting biochemical pathways and reactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to the formation of complexes that mimic the active sites of metalloenzymes, thereby affecting enzymatic reactions within cells . Additionally, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming coordination complexes that influence the activity of enzymes and other proteins . These complexes can either inhibit or activate enzymatic reactions, depending on the specific metal ion and the nature of the interaction. Furthermore, this compound may interact with nucleic acids, affecting gene expression and transcriptional regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to changes in its biochemical activity . In vitro and in vivo experiments have demonstrated that prolonged exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating gene expression . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with metal ions can influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can impact its biochemical activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment
特性
IUPAC Name |
2-chloro-5-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPTQLFQBOFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-25-4 | |
| Record name | 2-chloro-5-(1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)
![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)

![tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376034.png)
![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)





